5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Functional Group Analysis
The IUPAC name 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is derived from the following structural components:
- Core Structure : A benzoic acid backbone with a carboxylic acid group at position 1.
- Substituents :
Table 1: Substituent Positions and Functional Groups
| Position | Functional Group/Substituent | Role |
|---|---|---|
| C1 | Carboxylic acid (–COOH) | Core functional group |
| C2 | Benzyloxy (–OCH₂C₆H₃ClF) | Ether linkage with halogenated benzyl group |
| C5 | Bromo (–Br) | Electron-withdrawing substituent |
| C2’ (Benzyl) | Chloro (–Cl) | Electron-withdrawing, ortho to ether linkage |
| C6’ (Benzyl) | Fluoro (–F) | Electron-withdrawing, meta to ether linkage |
The benzyloxy group introduces steric and electronic effects, while the halogens modulate the molecule’s reactivity and lipophilicity.
Molecular Geometry and Interactions
The compound’s planar aromatic rings are separated by a single-bonded oxygen atom in the ether linkage, allowing free rotation. This flexibility influences solubility and potential molecular interactions in biological systems. Key features include:
- Electronic Effects : Bromine (C5) and fluorine (C6’) are electron-withdrawing, deactivating the aromatic rings toward electrophilic substitution. Chlorine (C2’) exerts a weaker deactivating effect due to its +M (mesomeric) and –I (inductive) characteristics.
- Steric Hindrance : The bulky benzyloxy group at C2 may limit access to the carboxylic acid group, affecting reactivity in condensation reactions.
Table 2: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉BrClFO₃ | |
| Molecular Weight | 359.58 g/mol | |
| LogP (Estimated) | ~4.71 (lipophilic) | |
| Polar Surface Area | 47 Ų (moderate hydrophilicity) |
Historical Context of Halogen-Substituted Benzoic Acid Derivatives
Early Developments in Benzoic Acid Chemistry
Benzoic acid derivatives have been studied for centuries, with gum benzoin (a natural resin containing benzoic acid) first recorded in the 16th century. Synthetic benzoic acid production emerged in the 19th century via oxidation of toluene derivatives. Halogenation of benzoic acids gained prominence in the 20th century, driven by the need for bioactive compounds with enhanced stability and selectivity.
Table 3: Key Milestones in Halogenated Benzoic Acid Research
| Year | Event | Impact |
|---|---|---|
| 1556 | Nostradamus describes gum benzoin distillation | Foundation for benzoic acid isolation |
| 1832 | Liebig and Wöhler characterize benzoic acid | Structural elucidation |
| 1875 | Salkowski discovers antifungal properties | Basis for preservative use |
| 1950s | Industrial synthesis of chlorobenzoic acids | Pesticide and drug precursors |
| 2000s | Design of polyhalogenated analogs | Targeted pharmaceuticals |
Role of Halogens in Benzoic Acid Derivatives
Halogen substituents (Cl, Br, F) enhance biological activity by:
- Increasing lipophilicity : Improving membrane permeability.
- Modulating electronic properties : Altering binding affinities to enzymes or receptors.
- Stabilizing molecular structures : Reducing metabolic degradation.
For example, 2-chlorobenzoic acid (a precursor to this compound) is widely used in synthesizing dyes, food additives, and pharmaceuticals. Similarly, fluorinated derivatives exhibit enhanced bioavailability due to the small size and electronegativity of fluorine.
Evolution of Polyhalogenated Benzoic Acids
The development of This compound reflects advancements in combinatorial chemistry, where multiple halogens are strategically placed to optimize pharmacokinetic and pharmacodynamic profiles. Key trends include:
- Ortho/para substitution patterns : Maximizing electronic effects while minimizing steric clashes.
- Ether linkages : Enhancing stability and solubility in polar solvents.
Case Study: 3-Nitro-4-Halogen Benzoic Acids
Research in the 2000s demonstrated that 3-nitro-4-halogen benzoic acids act as potent growth regulators in plants, outperforming non-halogenated analogs. This finding underscores the importance of halogenation in enhancing bioactivity, a principle applied to the design of modern pharmaceuticals.
Properties
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFIVUFVCBOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid involves several steps. One common method includes the protection of the carboxyl group, followed by bromination and deprotection reactions . The reaction conditions are typically mild, ensuring high selectivity and safety during the preparation process . Industrial production methods often involve large-scale synthesis with a focus on maintaining high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis and coupling reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used directly in therapeutic applications, it serves as a research tool to understand biological pathways and potential drug targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, often proteins or enzymes. The compound can bind to these targets, altering their function and providing insights into their biological roles . The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzoic Acid Derivatives
Table 1: Structural and Functional Comparisons
Key Observations :
- Synthetic Utility : Compounds like 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid () share similar reactivity but differ in regiochemistry, affecting solubility and crystallization behavior.
- Biological Relevance : The benzimidazole derivative () demonstrates how halogen placement on aromatic systems can influence bioactivity, suggesting the target compound may also exhibit unique pharmacological properties.
Physicochemical Properties
- Solubility : Halogen substituents (Br, Cl, F) reduce aqueous solubility but enhance lipid solubility, favoring membrane permeability.
- Thermal Stability: Bromine and chlorine atoms increase molecular weight and may improve thermal stability compared to non-halogenated analogs.
Biological Activity
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₉BrClFO₃
- Molecular Weight : 359.59 g/mol
- CAS Number : 938257-63-7
This compound features a bromine atom, a chlorine atom, and a fluorine atom, which are known to influence its biological properties significantly.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen substituents enhances its lipophilicity and binding affinity to target proteins. These interactions often modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown increased potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Vancomycin | 0.5–1 | MRSA |
| Other Pyrrole Derivatives | 3.12–12.5 | Staphylococcus aureus |
Anti-inflammatory Properties
There is emerging evidence suggesting that compounds similar to this compound may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. These effects are often mediated through the modulation of cytokine release and inhibition of pro-inflammatory enzymes.
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study evaluated the antibacterial efficacy of various halogenated benzoic acids, including this compound. The results indicated that this compound could potentially serve as a lead for developing new antibiotics due to its favorable activity against resistant strains. -
In Vivo Studies :
In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. The synthesis pathway is crucial for optimizing yield and purity, which directly impacts the biological activity.
Synthetic Route Overview
-
Starting Materials :
- 2-Chloro-6-fluorobenzyl chloride
- 4-Hydroxybenzoic acid
-
Reaction Conditions :
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Dimethylformamide (DMF)
-
Reaction Mechanism :
The hydroxyl group of 4-hydroxybenzoic acid attacks the benzyl chloride, leading to ether formation.
Q & A
Basic Questions
Q. What is the molecular structure and key physicochemical properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid?
- Answer: The compound has the molecular formula C₁₄H₉BrClFO₂ and a molecular weight of 343.58 g/mol . Key functional groups include a benzoic acid backbone substituted with bromine at position 5, a benzyl ether linkage at position 2, and a 2-chloro-6-fluorobenzyl moiety. Physicochemical properties (e.g., melting point, solubility) are not explicitly reported in the provided evidence but can be inferred from structurally related bromo/chloro benzoic acids, which often exhibit high melting points (>170°C) and limited aqueous solubility .
Q. What synthetic routes are reported for analogous halogenated benzoic acid derivatives?
- Answer: A common approach involves Ullmann coupling or nucleophilic aromatic substitution to introduce halogenated benzyl ethers. For example, flow chemistry methods have been optimized for synthesizing bromo-formylbenzoic acids, avoiding toxic solvents like CCl₄ . For 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4), direct bromination/chlorination of benzoic acid precursors is typical, with purity >95% achieved via HPLC .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Answer:
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups. Reference spectra for similar compounds (e.g., 5-Bromo-2-chlorobenzoic acid) are available in the NIST Chemistry WebBook .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (343.58) .
- ¹H/¹³C NMR : Expected signals include aromatic protons (δ 6.5–8.0 ppm) and benzyloxy methylene protons (δ 4.5–5.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to mitigate low yields?
- Answer: Low yields often arise from steric hindrance during benzyl ether formation. Strategies include:
- Flow chemistry : Enhances reaction control and reduces side products, as demonstrated for x-Bromo-2-formylbenzoic acids .
- Catalytic systems : Use CuI/1,10-phenanthroline to accelerate Ullmann coupling .
- Purification : Employ preparative HPLC (>95% purity) or recrystallization from ethanol/water mixtures .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Answer: Contradictions may stem from impurities or tautomerism. Steps include:
- Cross-validation : Compare with NIST reference data (e.g., IR spectra of 5-Bromo-2-chlorobenzoic acid) .
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Elemental analysis : Confirm Br/Cl/F content via combustion analysis or X-ray crystallography .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Answer: Follow frameworks like Project INCHEMBIOL , which evaluates:
- Degradation pathways : Hydrolysis under varying pH (e.g., carboxylic acid group stability) .
- Ecotoxicology : Use Daphnia magna assays for acute toxicity and HPLC-MS to track bioaccumulation .
- Computational modeling : Predict logP (lipophilicity) and persistence using QSAR models .
Q. How can researchers address discrepancies in reported melting points for structurally similar compounds?
- Answer: Variations may arise from polymorphs or hydration. Solutions include:
- DSC analysis : Determine phase transitions and confirm crystalline form .
- Standardized protocols : Replicate synthesis/purification methods from peer-reviewed studies (e.g., NIST’s 5-Bromo-2-chlorobenzoic acid data) .
Methodological Considerations
- Experimental Design : Link synthesis optimization to Green Chemistry principles (e.g., solvent selection, waste reduction) .
- Data Interpretation : Align spectral analysis with theoretical frameworks (e.g., Hammett constants for predicting substituent effects on reactivity) .
- Risk Assessment : Integrate environmental persistence data into risk models per REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
